molecular formula C5H6ClN3O2 B2762575 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole CAS No. 133587-87-8

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B2762575
CAS No.: 133587-87-8
M. Wt: 175.57
InChI Key: ZADABFJLBASRIB-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is a heterocyclic organic compound that features a nitro group, a chloromethyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole typically involves the chloromethylation of 1-methyl-4-nitroimidazole. One common method includes the reaction of 1-methyl-4-nitroimidazole with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(chloromethyl)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chloromethyl group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .

Biological Activity

5-(Chloromethyl)-1-methyl-4-nitro-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This compound belongs to the nitroimidazole family, which is known for its antiparasitic, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound has a molecular formula of C₆H₆ClN₃O₂ and a molecular weight of 189.58 g/mol. The presence of the chloromethyl group and the nitro group contributes to its reactivity and biological activity.

Nitroimidazoles, including this compound, exert their biological effects primarily through the following mechanisms:

  • Reduction of Nitro Group : Under anaerobic conditions, the nitro group is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.
  • Radical Formation : The reduction leads to the generation of nitroso radicals that can induce oxidative stress in microbial cells, leading to cell death.
  • Inhibition of Nucleic Acid Synthesis : These compounds can interfere with DNA synthesis by causing strand breaks or inhibiting replication processes.

Antiparasitic Activity

Research indicates that this compound exhibits potent activity against various protozoan parasites:

  • Entamoeba histolytica : Exhibited an IC₅₀ value of 1.47 µM/mL, demonstrating superior efficacy compared to metronidazole .
  • Giardia intestinalis : Showed comparable potency with IC₅₀ values ranging from 1.72 to 4.43 µM/mL across different derivatives .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Mechanism Against Anaerobic Bacteria : It has been shown to be effective against metronidazole-resistant strains of Giardia and Trichomonas, suggesting potential as an alternative treatment option in cases of resistance .

Antitumor Activity

Studies have indicated that imidazole derivatives can possess anticancer properties:

  • In Vitro Studies : Some derivatives have demonstrated selective cytotoxicity towards cancer cell lines under hypoxic conditions, which is significant for targeting tumor microenvironments .

Case Studies and Research Findings

StudyPathogen/Cell LineIC₅₀ ValueFindings
Entamoeba histolytica1.47 µM/mLMore effective than metronidazole
Giardia intestinalis1.72 - 4.43 µM/mLComparable efficacy; some resistance observed
Cancer Cell LinesVariesEffective under hypoxic conditions

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Solubility : Highly soluble in polar solvents, enhancing bioavailability.
  • Stability : Stable under various pH conditions, which is crucial for maintaining activity in physiological environments.

Properties

IUPAC Name

5-(chloromethyl)-1-methyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-8-3-7-5(9(10)11)4(8)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADABFJLBASRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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